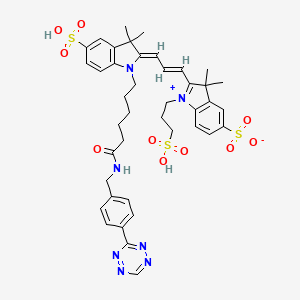![molecular formula C10H8F6O2 B12836309 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)
1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its high ionizing power and ability to facilitate specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol typically involves the reaction of hexafluoroacetone with a phenyl-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Biology: The compound is used in the preparation of various biological assays and experiments.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol exerts its effects involves its high ionizing power and ability to stabilize transition states in chemical reactions. The molecular targets and pathways involved include interactions with various enzymes and catalysts, enhancing the efficiency of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and other applications.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Used as a solvent for polymerization reactions.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to facilitate specific chemical reactions and its high ionizing power make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F6O2 |
|---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,17-18H,5H2 |
InChI Key |
KVGBWHWVZSBSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


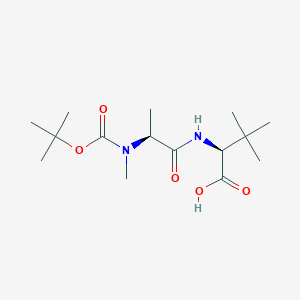
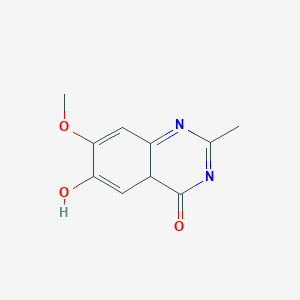


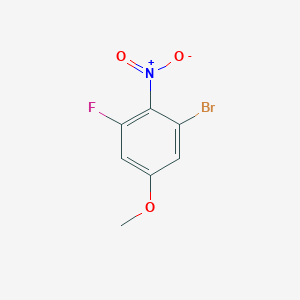


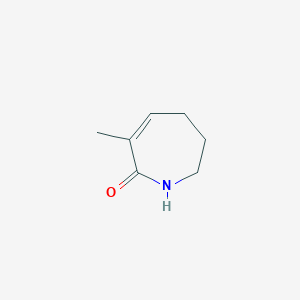

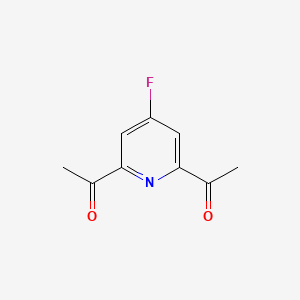
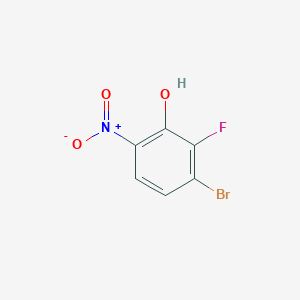
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)

